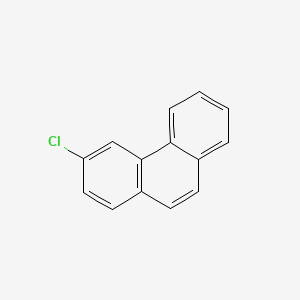

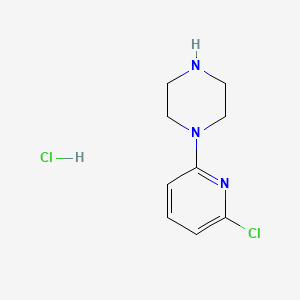

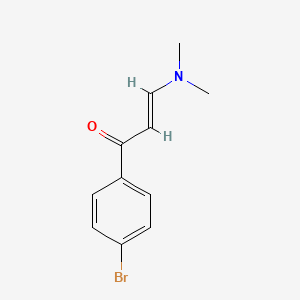

![molecular formula C12H10N2O5 B1352401 4-[(2-Furylmethyl)amino]-3-nitrobenzoic acid CAS No. 284672-98-6](/img/structure/B1352401.png)

4-[(2-Furylmethyl)amino]-3-nitrobenzoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“4-[(2-Furylmethyl)amino]-3-nitrobenzoic acid” is a chemical compound with the molecular formula C12H10N2O5 . It has an average mass of 262.218 Da and a monoisotopic mass of 262.058960 Da .

Synthesis Analysis

The synthesis of compounds similar to “4-[(2-Furylmethyl)amino]-3-nitrobenzoic acid” often involves nucleophilic addition of amines. Primary amines add to aldehydes and ketones to yield imines. Secondary amines add similarly to yield enamines .Molecular Structure Analysis

The molecular structure of “4-[(2-Furylmethyl)amino]-3-nitrobenzoic acid” is characterized by the presence of a nitro group (NO2), a carboxylic acid group (COOH), and a furylmethylamino group attached to a benzene ring .Chemical Reactions Analysis

The chemical reactions involving “4-[(2-Furylmethyl)amino]-3-nitrobenzoic acid” could be similar to those of other nitro compounds. Nitro compounds are a very important class of nitrogen derivatives. The nitro group, like the carboxylate anion, is a hybrid of two equivalent resonance structures .科学的研究の応用

Synthesis and Application in Peptide Synthesis :

- Hemmasi, Stüber, and Bayer (1982) described the synthesis of 4-(Boc-aminoacyloxymethyl)-3-nitrobenzoic acids, which are reagents for coupling to polyethylene glycol for liquid-phase peptide synthesis. This method offers better coupling yield and easier purification compared to previous methods (Hemmasi, Stüber, & Bayer, 1982).

Antimycobacterial Activity :

- Küçükgüzel et al. (1999) synthesized various compounds including some from 4-aminobenzoic acid hydrazones and evaluated their antimycobacterial activity against Mycobacterium fortuitum and Mycobacterium tuberculosis (Küçükgüzel, Rollas, Küçükgüzel, & Kiraz, 1999).

Organic Chemistry Education :

- Kam, Levonis, and Schweiker (2020) proposed the synthesis of 4-amino-3-nitrobenzoic acid methyl ester as an experiment for introductory organic chemistry courses, demonstrating the Fischer esterification reaction (Kam, Levonis, & Schweiker, 2020).

Crystallization Processes and Molecular Adducts :

- Smith, Lynch, Byriel, and Kennard (1997) discussed the utility of 4-aminobenzoic acid in promoting hydrogen bonding in crystallization processes, including the structures of cocrystals with halo and nitro substituted aromatic compounds (Smith, Lynch, Byriel, & Kennard, 1997).

Environmental Science - Microbial Transformation :

- Hallas and Alexander (1983) measured the transformation of mono- and dinitroaromatic compounds in sewage effluent, observing the disappearance of compounds like 3- and 4-nitrobenzoic acids under both aerobic and anaerobic conditions (Hallas & Alexander, 1983).

Membrane Sensor Development :

- Ganjali et al. (2005) utilized a derivative of 4-aminobenzoic acid as an ionophore in the construction of a Zn2+ PVC-based membrane sensor, enhancing selectivity and sensitivity towards Zn2+ ions (Ganjali, Zamani, Norouzi, Adib, Rezapour, & Aceedy, 2005).

Trypanocidal Action in Medical Research :

- Rosenthal and Bauer (1941) investigated the trypanocidal action of 3-nitrobenzoic acid and its derivatives, finding specific compounds with activity against Trypanosome equiperdum (Rosenthal & Bauer, 1941).

Chemical Synthesis and Reactions :

- Guerrera, Salerno, Lamartina, and Spinelli (1995) studied the reaction of 3-bromo-2-nitrobenzo[b]thiophene with amines, revealing a novel aromatic nucleophilic substitution with rearrangement (Guerrera, Salerno, Lamartina, & Spinelli, 1995).

特性

IUPAC Name |

4-(furan-2-ylmethylamino)-3-nitrobenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O5/c15-12(16)8-3-4-10(11(6-8)14(17)18)13-7-9-2-1-5-19-9/h1-6,13H,7H2,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKNOSSGRHQYZMZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)CNC2=C(C=C(C=C2)C(=O)O)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[(2-Furylmethyl)amino]-3-nitrobenzoic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

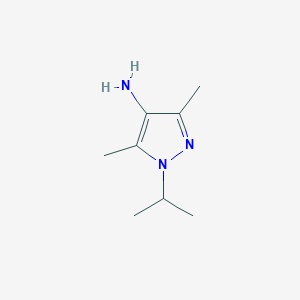

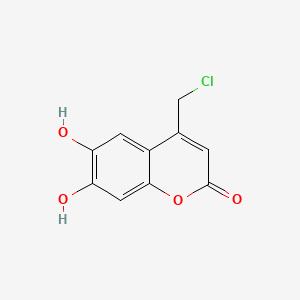

![1-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methylmethanamine](/img/structure/B1352319.png)

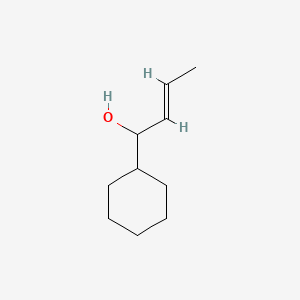

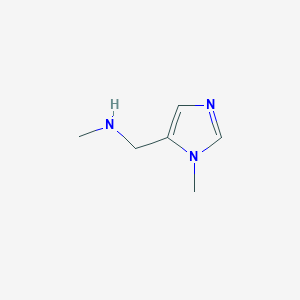

![7-nitro-1H-benzo[d][1,2,3]triazole-5-carboxylic acid](/img/structure/B1352358.png)

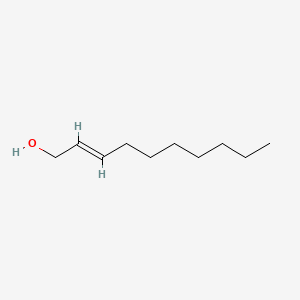

![[2-[4-(Trifluoromethyl)phenyl]-1,3-thiazol-4-yl]methanol](/img/structure/B1352362.png)